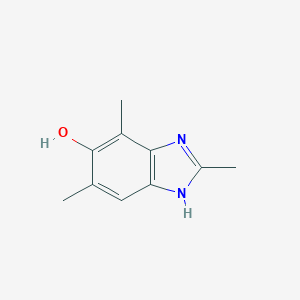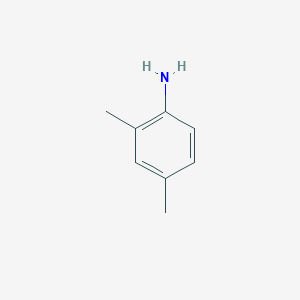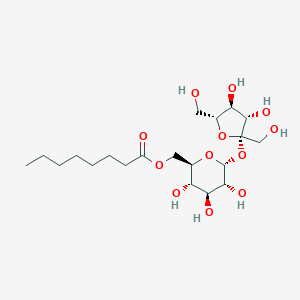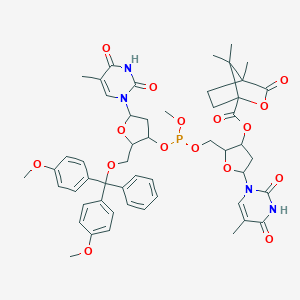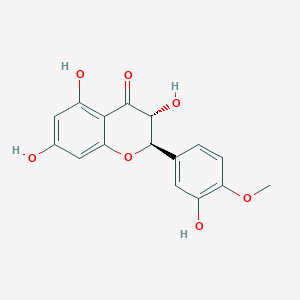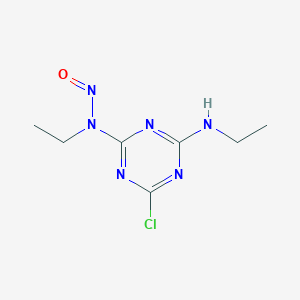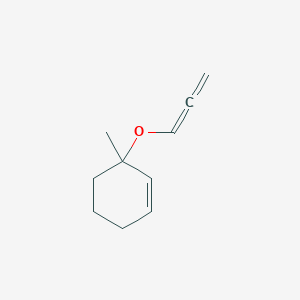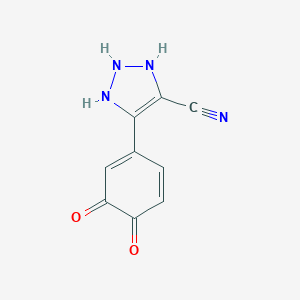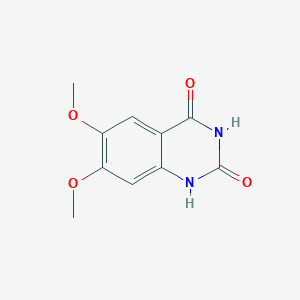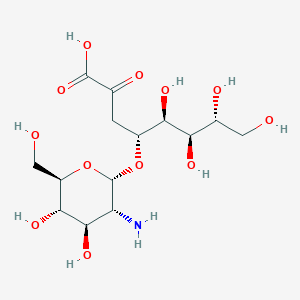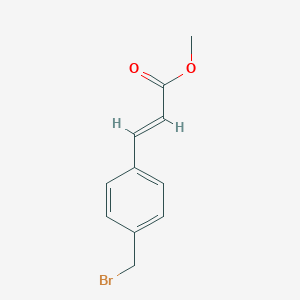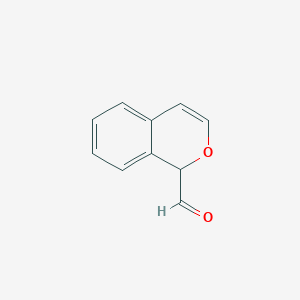
1H-2-Benzopyran-1-carboxaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-2-Benzopyran-1-carboxaldehyde is a chemical compound that belongs to the class of benzopyran derivatives. It is also known as coumarin aldehyde and is widely used in various scientific research applications.
Wirkmechanismus
The mechanism of action of 1H-2-Benzopyran-1-carboxaldehyde is not fully understood. However, it is believed to exert its biological effects by interacting with various cellular targets, including enzymes, receptors, and ion channels. It has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, tyrosinase, and xanthine oxidase.
Biochemische Und Physiologische Effekte
1H-2-Benzopyran-1-carboxaldehyde exhibits a wide range of biochemical and physiological effects. It has been shown to possess antioxidant, anti-inflammatory, and anticoagulant properties. It also exhibits antimicrobial and antitumor activities. Additionally, it has been shown to modulate the immune system and regulate glucose and lipid metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
1H-2-Benzopyran-1-carboxaldehyde has several advantages for lab experiments. It is a stable compound that is readily available and easy to synthesize. It exhibits a wide range of biological activities, making it a versatile tool for studying various biological processes. However, it also has some limitations. It is known to exhibit cytotoxicity at high concentrations, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the research and development of 1H-2-Benzopyran-1-carboxaldehyde. One of the most promising areas is the development of novel derivatives with improved biological activities and reduced toxicity. Additionally, further studies are needed to elucidate the exact mechanism of action of 1H-2-Benzopyran-1-carboxaldehyde and its potential applications in various disease states.
Conclusion
In conclusion, 1H-2-Benzopyran-1-carboxaldehyde is a versatile compound that exhibits a wide range of biological activities. It has been extensively used in various scientific research applications, and its potential applications in various disease states are still being explored. Further research is needed to fully understand its mechanism of action and to develop novel derivatives with improved biological activities and reduced toxicity.
Synthesemethoden
The synthesis of 1H-2-Benzopyran-1-carboxaldehyde can be achieved through several methods. One of the most common methods involves the condensation of salicylaldehyde with malonic acid in the presence of a base catalyst. The resulting intermediate is then oxidized to form 1H-2-Benzopyran-1-carboxaldehyde.
Wissenschaftliche Forschungsanwendungen
1H-2-Benzopyran-1-carboxaldehyde has been extensively used in various scientific research applications. It is a versatile compound that exhibits a wide range of biological activities, including antimicrobial, antitumor, anti-inflammatory, and anticoagulant properties. It has also been used as a fluorescent probe for the detection of metal ions in biological samples.
Eigenschaften
CAS-Nummer |
148679-89-4 |
|---|---|
Produktname |
1H-2-Benzopyran-1-carboxaldehyde |
Molekularformel |
C10H8O2 |
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
1H-isochromene-1-carbaldehyde |
InChI |
InChI=1S/C10H8O2/c11-7-10-9-4-2-1-3-8(9)5-6-12-10/h1-7,10H |
InChI-Schlüssel |
XCNJKTGJKDKMEC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(OC=CC2=C1)C=O |
Kanonische SMILES |
C1=CC=C2C(OC=CC2=C1)C=O |
Synonyme |
1H-2-Benzopyran-1-carboxaldehyde (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



